![molecular formula C11H14N4O B3353420 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one CAS No. 5452-42-6](/img/structure/B3353420.png)
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one
Overview
Description
9-Cyclohexyl-3,9-dihydro-6H-purin-6-one, also known as CPT, is a purine analog that has been extensively studied for its potential therapeutic applications. It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one works by inhibiting the activity of PDE, which is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one increases the levels of cAMP and cGMP, which can lead to a variety of cellular responses such as increased intracellular calcium, activation of protein kinase A, and activation of ion channels.
Biochemical and Physiological Effects:
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
Advantages and Limitations for Lab Experiments
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, which makes it a useful tool for studying cellular signaling pathways. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied, and there is a large body of literature on its biochemical and physiological effects. However, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one also has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to obtain large quantities of pure material. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have some toxicity in animal studies, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. Additionally, there is ongoing research on the use of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one as a potential therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders. Finally, there is interest in studying the cellular signaling pathways that are activated by 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one, which can provide insight into its mechanism of action and potential therapeutic applications.
Scientific Research Applications
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
9-cyclohexyl-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXSKNLJUSQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=CNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280851 | |
Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one | |
CAS RN |
5452-42-6 | |
Record name | NSC18925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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